Cas no 10529-96-1 (Androst-1-en-3-one,17-hydroxy-, (5b,17b)-)

Androst-1-en-3-one,17-hydroxy-, (5b,17b)- structure
10529-96-1 structure
Product Name:Androst-1-en-3-one,17-hydroxy-, (5b,17b)-
CAS-nummer:10529-96-1
MF:C19H28O2
MW:288.424426078796
CID:118671
PubChem ID:12133279
Update Time:2025-04-18

Androst-1-en-3-one,17-hydroxy-, (5b,17b)- Chemische en fysische eigenschappen

Naam en identificatie

    • Androst-1-en-3-one,17-hydroxy-, (5b,17b)-
    • 4-Dihydro Boldenone
    • (6S,9S,10R,13S,14S,17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
    • 17b-Hydroxy-5b-androst-1-en-3-one
    • 5b-Androst-1-en-17b-ol-3-one
    • 5b-Androst-1-en-3-one,17b-hydroxy-(8CI)
    • 5b-Androst-1-ene-17b-ol-3-one
    • Androst-1-en-3-one,17-hydroxy-,(5b,17b)
    • 5-Andro
    • 4-Dihydroboldenone
    • 5β-Androst-1-en-17β-ol-3-one
    • 5β-Androst-1-ene-17β-ol-3-one
    • (5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • 2IB71ZQ989
    • 17-Hydroxyandrost-1-en-3-one #
    • 5.beta.-Androst-1-en-3-one, 17.beta.-hydroxy-
    • Androst-1-en-3-one, 17-hydroxy-, (5.beta.,17.beta.)-
    • Q27159533
    • 17b-hydroxy-5b -Androst-1-en-3-one
    • CHEBI:87331
    • 5beta-androst-1-en-17beta-ol-3-one
    • DTXSID901309377
    • UNII-2IB71ZQ989
    • (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-3-en-5-one
    • 10529-96-1
    • 17beta-hydroxy-5beta-androst-1-en-3-one
    • (5.BETA.,17.BETA.)-17-HYDROXYANDROST-1-EN-3-ONE
    • 5.BETA.-ANDROST-1-EN-17.BETA.-OL-3-ONE
    • Androst-1-en-3-one, 17-hydroxy-, (5beta,17beta)-
    • 17.BETA.-HYDROXY-5.BETA.-ANDROST-1-EN-3-ONE
    • (5beta,17beta)-17-hydroxyandrost-1-en-3-one
    • OKJCFMUGMSVJBG-MISPCMORSA-N
    • Inchi: 1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1
    • InChI-sleutel: OKJCFMUGMSVJBG-MISPCMORSA-N
    • LACHT: O[C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@]3(C=CC(C[C@H]3CC[C@@H]21)=O)C

Berekende eigenschappen

  • Exacte massa: 288.20900
  • Monoisotopische massa: 288.208930132g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 0
  • Complexiteit: 496
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 37.3Ų

Experimentele eigenschappen

  • PSA: 37.30000
  • LogboekP: 3.73510
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd